molecular formula C9H8ClN3S B13698535 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13698535
M. Wt: 225.70 g/mol
InChI Key: OZHIPZKVJVXDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole is an organic compound with the molecular formula C9H8ClN3S This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chloro-6-methylbenzoic acid with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other functional groups.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium thiolate, or primary amines under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and various substituted thiadiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: It has potential anticancer properties and is being studied for its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

  • 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of both the chloro and methyl groups on the phenyl ring. This dual substitution enhances its biological activity and makes it more effective in certain applications, such as antimicrobial and anticancer research. The specific positioning of these groups also influences the compound’s reactivity and interaction with molecular targets.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-5-3-2-4-6(10)7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

OZHIPZKVJVXDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.